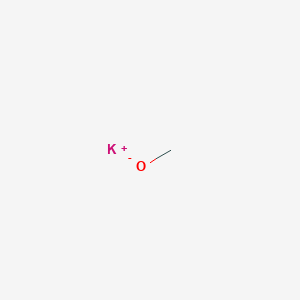

potassium;methanolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

potassium;methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3O.K/c1-2;/h1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAWXSQJJCIFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

70.132 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Versatile Alkoxide Reagent and Catalyst in Organic Synthesis

Potassium methanolate's high reactivity makes it an indispensable tool in a wide array of organic reactions. eastindiachemicals.com Its utility stems from its nature as a strong base and a potent nucleophile, enabling chemists to drive reactions that would otherwise be sluggish or inefficient. cymitquimica.com

As a strong base, it is highly effective in deprotonation reactions. cymitquimica.com It is also widely employed as a catalyst in numerous organic transformations, including condensation, esterification, alkoxylation, and etherification. lookchem.comthieme-connect.de Some of the key reactions where potassium methanolate plays a crucial catalytic role include the Claisen condensation, Wolf-Kishner reduction, and the Stobbe reaction. lookchem.comfishersci.nl

One of the most prominent applications of potassium methanolate is in the synthesis of biodiesel. wikipedia.org It acts as a basic transesterification catalyst, facilitating the reaction of triglycerides from vegetable oils and animal fats with methanol (B129727) to produce fatty acid methyl esters, the primary component of biodiesel. atamanchemicals.comwikipedia.org The use of potassium methanolate in this process is favored due to its ability to facilitate the formation of fatty soaps and achieve higher yields compared to the less expensive sodium methoxide (B1231860). wikipedia.orgguidechem.com Optimal conditions for biodiesel production from canola oil, for instance, have been reported to be a 1.59% by weight concentration of potassium methanolate at a reaction temperature of 50°C and a methanol-to-oil ratio of 4.5:1, resulting in a biodiesel yield of 95.8%. wikipedia.orgguidechem.com

Furthermore, potassium methanolate is a key catalyst in the carbonylation of methanol with carbon monoxide to produce methyl formate (B1220265). atamanchemicals.comwikipedia.org It also serves as an alkaline catalyst in the preparation of dimethylformamide. atamanchemicals.comlookchem.com

Synthetic Methodologies for Potassium Methanolate: Chemical Routes and Process Considerations

Preparation via Direct Reaction of Metallic Potassium with Methanol (B129727)

The direct reaction of metallic potassium with methanol represents a classic and straightforward laboratory-scale method for the preparation of potassium methanolate. wikipedia.orgatamanchemicals.com This synthesis route is characterized by its highly exothermic nature and the evolution of hydrogen gas. wikipedia.orgatamanchemicals.com

The reaction proceeds as follows:

2 K (s) + 2 CH₃OH (l) → 2 CH₃OK (in CH₃OH) + H₂ (g)

This process involves the direct addition of metallic potassium to anhydrous methanol. The reaction is vigorous and requires careful control of the reaction conditions to manage the heat generated and the safe release of flammable hydrogen gas. To mitigate the risks associated with the strong exothermicity and potential for explosion, certain procedural modifications have been developed. One such method involves carrying out the reaction under reduced pressure and using white oil as a protective medium. google.com This approach helps to control the reaction rate and maintain a safer operational environment. google.com

A typical procedure involves the slow addition of potassium metal to a surplus of methanol, often with external cooling to manage the temperature. The reaction is complete when all the metallic potassium has dissolved. The resulting solution of potassium methanolate in methanol can be used directly, or the solid potassium methanolate can be isolated by removing the excess methanol, typically through distillation. wikipedia.org

While effective for producing high-purity potassium methanolate on a smaller scale, the high cost of metallic potassium and the inherent safety hazards associated with its handling and the production of hydrogen gas make this method less favorable for large-scale industrial production. atamanchemicals.com

Synthesis through Equilibrium Reaction of Potassium Hydroxide (B78521) with Methanol

A more economically viable and safer alternative for the production of potassium methanolate, particularly on an industrial scale, is the reaction of potassium hydroxide with methanol. wikipedia.orgatamanchemicals.com This reaction is an equilibrium process and avoids the generation of highly flammable hydrogen gas. wikipedia.orgatamanchemicals.com

The equilibrium reaction is as follows:

KOH (s) + CH₃OH (l) ⇌ CH₃OK (in CH₃OH) + H₂O (l)

This method holds several advantages over the use of metallic potassium, including the lower cost of potassium hydroxide and enhanced safety. atamanchemicals.com A significant factor favoring this route is the higher dissolution rate of potassium hydroxide in methanol compared to its sodium counterpart, sodium hydroxide. wikipedia.orgatamanchemicals.com However, the presence of water as a product necessitates strategies to shift the equilibrium towards the formation of potassium methanolate. wikipedia.orgatamanchemicals.comgoogle.com

Strategies for Water Removal and Reaction Optimization in Hydroxide-Based Synthesis

The critical factor in the successful synthesis of potassium methanolate from potassium hydroxide is the continuous and efficient removal of water from the reaction mixture. wikipedia.orgatamanchemicals.comgoogle.com The presence of water can reverse the reaction, and potassium hydroxide itself is hygroscopic, often containing a significant amount of water (around 10%) which also needs to be removed. wikipedia.orgatamanchemicals.com Various strategies have been developed to overcome this challenge and optimize the reaction yield.

One effective industrial method involves performing the synthesis in a continuous process within a closed circuit that includes methanol recirculation. sintez-oka.com In this setup, the water formed during the reaction, along with any water initially present in the potassium hydroxide, is removed in a distillation column. sintez-oka.com This continuous removal of water drives the equilibrium towards the product side, resulting in a higher yield of potassium methanolate. sintez-oka.com

Another advanced approach utilizes a countercurrent film-type column reactor. google.com In this process, a solution of potassium hydroxide in methanol is fed from the top of the column, while hot, dry methanol vapor is introduced from the bottom. google.com The rising methanol vapor efficiently strips the water from the descending liquid film, thus facilitating the forward reaction. This method allows for efficient desorption of the formed water and can be operated at temperatures between 92-130°C. google.com

The use of adsorbents, such as molecular sieves (e.g., type 3A), has also been explored for water removal in the synthesis of potassium methanolate. researchgate.net The catalyst solution can be dewatered by treating it with activated molecular sieves. researchgate.net

| Strategy | Description | Key Advantages | Reported Conditions/Findings |

|---|---|---|---|

| Continuous Distillation with Methanol Recirculation | A closed-loop system where water is continuously removed from the reaction mixture via a distillation column, and the dried methanol is recycled back to the reactor. sintez-oka.com | - Efficient for large-scale production.

| - Produces a 30-33% solution of potassium methanolate in methanol. sintez-oka.com |

| Countercurrent Film-Type Column Reactor | A solution of KOH in methanol flows down a column against an upward flow of hot, dry methanol vapor, which strips the water away. google.com | - Efficient desorption of water.

| - Operates at temperatures of 92-130°C. google.com |

| Use of Adsorbents (Molecular Sieves) | Water is removed from the reaction mixture by adding a drying agent like molecular sieve type 3A. researchgate.net | - Can be effective for batch processes.

| - Molecular sieve type 3A has been used for dewatering the catalyst solution. researchgate.net |

Historical and Contemporary Industrial Production Pathways, including Amalgam Process Considerations

Historically, a significant large-scale industrial production method for potassium methanolate involved the decomposition of potassium amalgam with methanol. wikipedia.orgatamanchemicals.com This amalgam was produced as a co-product of the chloralkali-electrolysis of potassium chloride using the mercury cell process. wikipedia.orgatamanchemicals.com

In this process, an electric current is passed through a brine of potassium chloride, with a flowing mercury cathode. The potassium ions are reduced at the cathode to form a potassium-mercury amalgam. This amalgam is then reacted with methanol in a separate reactor, known as a decomposer, to produce potassium methanolate and hydrogen gas, regenerating the mercury which is then recycled.

The reaction in the decomposer is as follows:

2 K(Hg)ₓ + 2 CH₃OH → 2 CH₃OK + H₂ + 2x Hg

This process was capable of producing potassium methanolate solutions, typically in concentrations of 25% to 32% by weight in methanol. wikipedia.org Any impurities of metallic mercury in the final product could be removed by ultrafiltration. wikipedia.org

However, the amalgam process for chloralkali production has significant environmental and health concerns due to the use of large quantities of mercury. minamataconvention.org The potential for mercury emissions into the environment and its presence in the products has led to a global shift away from this technology. minamataconvention.org

Consequently, the amalgam process is being progressively replaced by more ecologically and economically superior technologies, primarily the membrane cell process for chloralkali production. wikipedia.orggoogle.com The membrane process uses a semi-permeable membrane to separate the anode and cathode compartments, avoiding the use of mercury altogether. minamataconvention.org This shift in the underlying chloralkali technology has rendered the amalgam-based production of potassium methanolate increasingly obsolete. wikipedia.org

Contemporary industrial production of potassium methanolate predominantly relies on the reaction of potassium hydroxide with methanol, coupled with efficient water removal techniques as described in section 2.2.1. This method is safer, more environmentally friendly, and economically more competitive given the phasing out of the mercury-cell process. atamanchemicals.com

| Production Pathway | Core Reaction | Key Process Features | Status |

|---|---|---|---|

| Amalgam Process | 2 K(Hg)ₓ + 2 CH₃OH → 2 CH₃OK + H₂ + 2x Hg | - Utilizes potassium amalgam from mercury-cell chloralkali electrolysis.

| - Historically significant but now largely obsolete due to environmental concerns over mercury. wikipedia.orgminamataconvention.org |

| Potassium Hydroxide and Methanol Reaction | KOH + CH₃OH ⇌ CH₃OK + H₂O | - Requires continuous removal of water to drive the equilibrium.

| - The dominant contemporary industrial method due to its safety, economic viability, and environmental advantages. atamanchemicals.com |

Catalytic Applications of Potassium Methanolate in Advanced Organic Transformations

Transesterification Processes

Potassium methanolate, also known as potassium methoxide (B1231860), is a potent catalyst widely employed in organic synthesis, particularly in transesterification reactions. wikipedia.orgnbinno.com Its strong basicity and high activity make it a preferred choice for industrial applications, most notably in the production of biodiesel. wikipedia.orgbiodieseleducation.org

The primary application of potassium methanolate is as a catalyst in the transesterification of triglycerides from various sources, such as vegetable oils and animal fats, into fatty acid methyl esters (FAME), the main component of biodiesel. wikipedia.orgnbinno.com This process involves reacting the lipid feedstock with methanol (B129727) in the presence of the catalyst. wikipedia.org Potassium methanolate is often favored over sodium-based catalysts as it can lead to higher yields and facilitates the formation of fatty soaps to a lesser degree than sodium methoxide, though it is noted that potassium-based catalysts can result in higher soap formation than sodium-based ones in certain conditions. wikipedia.orgbiodieseleducation.org

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Potassium methanolate, typically used as a solution in methanol (25-32%), is a highly effective homogeneous catalyst for biodiesel production. wikipedia.org Its high solubility in the alcohol reactant ensures a high concentration of the active methoxide species (CH₃O⁻), which is crucial for the reaction. biodieseleducation.org

Research has demonstrated the high efficacy of potassium methanolate in this role. Studies on refined palm oil showed that an optimal catalyst concentration of 1.0 wt% was sufficient to produce biodiesel with an ester content greater than 96.5%. elsevierpure.comresearchgate.net Using less than 0.7 wt% resulted in a product that did not meet the required standards, while exceeding 1% did not significantly improve conversion and increased costs. elsevierpure.comresearchgate.net Another approach involves dissolving potassium carbonate (K₂CO₃) in methanol to generate a homogeneous potassium methanolate catalyst in situ. sciencetechindonesia.com This method, when applied to Refined Bleached Deodorized Palm Oil (RBDPO) with a 2% catalyst and 30% methanol weight ratio, yielded biodiesel with a methyl ester purity of 98.80% after a 3-hour reaction time. sciencetechindonesia.comresearchgate.net Compared to hydroxide (B78521) catalysts like potassium hydroxide (KOH), methoxide catalysts like potassium methanolate generally lead to better biodiesel yields and can elevate the conversion equilibrium. biodieseleducation.org

Table 1: Efficacy of Homogeneous Potassium Methanolate Catalysis in Biodiesel Synthesis

| Feedstock | Catalyst System | Catalyst Loading (% wt) | Methanol Ratio | Temperature (°C) | Result |

| Canola Oil | Potassium Methanolate | 1.59 | 4.5:1 (molar) | 50 | 95.8% yield. wikipedia.org |

| Refined Palm Oil | Potassium Methanolate | 1.0 | 6:1 (molar) | 50 | >96.5% ester content. elsevierpure.comresearchgate.net |

| RBD Palm Oil | K₂CO₃ in Methanol | 2.0 | 30% (w/w of oil) | 60 | 98.80% methyl ester purity. sciencetechindonesia.comresearchgate.net |

While highly effective, homogeneous catalysts can be difficult to separate from the final product. mdpi.com This has driven research into heterogeneous catalysts, which are in a different phase from the reactants and can be easily recovered and reused. mdpi.comunila.ac.id Potassium-based heterogeneous catalysts are often developed using precursors like potassium hydroxide or other potassium salts, which are then supported on various materials. The active sites in these catalysts can be potassium oxides formed during calcination. d-nb.info

The development of these systems involves impregnating a support material with a potassium precursor. For example, activated carbon derived from lignocellulosic biomass has been used as a support for potassium methoxide, successfully improving the quality of biodiesel produced from waste frying oil. researchgate.net Similarly, reactivated bleaching earth has been impregnated with potassium hydroxide (KOH) to create a solid base catalyst. unila.ac.id Another approach utilizes biogenic residues, such as periwinkle shells, melon seed husks, and locust bean pods, which are naturally rich in alkali elements. d-nb.info Calcination of these materials at high temperatures (e.g., 800°C) results in the formation of metal oxides, including potassium oxide (K₂O), which act as the active catalytic sites. d-nb.info

Characterization of these catalysts is crucial to understanding their properties and performance. Techniques such as Energy-Dispersive X-ray Spectroscopy (EDS) are used to determine the elemental composition, while X-ray Diffraction (XRD) helps identify the crystalline phases of the metal oxides present. d-nb.info Fourier-Transform Infrared Spectroscopy (FTIR) is employed to identify functional groups on the catalyst surface. d-nb.info

Table 2: Examples of Heterogeneous Catalysts from Potassium Precursors

| Precursor | Support Material | Resulting Active Species (Example) | Feedstock Application |

| Potassium Methoxide | Activated Carbon (from Corn Stalk) | K-impregnated carbon | Waste Frying Oil. researchgate.net |

| Potassium Hydroxide | Reactivated Bleaching Earth | K₂O on earth matrix | Crude Palm Oil. unila.ac.id |

| Biogenic Ash | Periwinkle Shells, Locust Bean Pods | K₂O, CaO, MgO, Na₂O | Palm Kernel Oil. d-nb.info |

Understanding the kinetics of the transesterification reaction is essential for optimizing reactor design and process conditions. The reaction proceeds in three sequential, reversible steps where triglycerides are converted first to diglycerides, then to monoglycerides, and finally to glycerol (B35011), with a molecule of fatty acid methyl ester being produced at each step. scholaris.ca

The efficiency of biodiesel production is highly dependent on several key reaction parameters, including the catalyst concentration, the molar ratio of methanol to oil, and the reaction temperature. biodieseleducation.org Optimizing these parameters is critical for maximizing the yield of fatty acid methyl esters while minimizing side reactions like soap formation. elsevierpure.com

Catalyst Loading: The amount of catalyst significantly impacts the reaction rate. For canola oil, an optimal concentration of 1.59% by weight of potassium methoxide was identified. wikipedia.org In the case of refined palm oil, a catalyst loading of 1.0 wt% was found to be optimal. elsevierpure.comresearchgate.net

Methanol-to-Oil Ratio: An excess of methanol is typically used to shift the reaction equilibrium towards the products. ripublication.com However, a very large excess can complicate glycerol separation. For canola oil catalyzed by potassium methoxide, a methanol-to-oil molar ratio of 4.5:1 was found to be optimal. wikipedia.orgbiodieseleducation.org

Temperature: The reaction rate increases with temperature. However, excessively high temperatures can accelerate the saponification of triglycerides, especially if the feedstock has high free fatty acid (FFA) content. frontiersin.org A reaction temperature of 50°C has been reported as optimal for the transesterification of canola oil. wikipedia.orgbiodieseleducation.org

Feedstock Quality: The presence of water and free fatty acids (FFA) in the oil feedstock can lead to soap formation, which consumes the catalyst and reduces the biodiesel yield. biodieseleducation.orgelsevierpure.com

Table 3: Optimized Reaction Parameters for Potassium Methanolate Catalyzed Transesterification

| Feedstock | Catalyst Loading | Methanol:Oil Molar Ratio | Temperature (°C) | Achieved Yield/Purity |

| Canola Oil | 1.59% wt. wikipedia.org | 4.5:1. wikipedia.orgbiodieseleducation.org | 50. wikipedia.orgbiodieseleducation.org | 95.8% Yield. |

| Refined Palm Oil | 1.0% wt. elsevierpure.comresearchgate.net | 6:1. researchgate.net | 50. researchgate.net | >96.5% Ester Content. elsevierpure.comresearchgate.net |

Beyond biodiesel production, potassium methanolate serves as an effective catalyst for the carbonylation of methanol with carbon monoxide to produce methyl formate (B1220265). wikipedia.orgresearchgate.net This reaction is of significant industrial importance as methyl formate is a valuable chemical intermediate. nbinno.com

The process is a homogeneously catalyzed equilibrium reaction where the formation of methyl formate is favored by higher carbon monoxide partial pressure and lower temperatures. researchgate.netgoogle.com Research conducted on this reaction using a potassium methoxide catalyst has explored operating conditions in the range of 70-90°C and pressures of 20-25 g/cm²(g). researchgate.net Findings indicate that lower temperatures and higher pressures improve the conversion of carbon monoxide. researchgate.net The reaction rate was determined to be first order with respect to the concentration of carbon monoxide in the gas phase. researchgate.net The presence of water in the catalyst solution can decrease its activity, highlighting the need for anhydrous conditions for optimal performance. researchgate.net

Polymerization Reactions

Initiation of Anionic Ring-Opening Polymerization (ROP)

Potassium methanolate (potassium methoxide) is an effective initiator for the anionic ring-opening polymerization (ROP) of various cyclic esters and epoxides. nsf.govmtak.hu In this role, the methoxide anion (CH₃O⁻) acts as the nucleophile that attacks the electrophilic carbon of the monomer, cleaving the ring and initiating the polymerization process. The potassium cation (K⁺) acts as a counter-ion to the propagating anionic chain end.

The effectiveness of potassium methanolate as an initiator can be enhanced by the addition of a crown ether, such as 18-crown-6 (B118740). mtak.hu The crown ether complexes the potassium cation, creating a "naked" and more reactive methoxide anion, which can lead to increased reaction rates and higher yields. mtak.hu For instance, in the polymerization of isobutylene (B52900) oxide, various potassium salts, including potassium methoxide, activated by 18-crown-6, have been shown to be active initiators in tetrahydrofuran (B95107) solution at room temperature. mtak.hu

Research into the ROP of lactones, such as L-lactide (LLA), has demonstrated that potassium-based initiators are extremely active, capable of polymerizing the monomer within minutes. mdpi.com The mechanism can be complex; in the absence of a co-initiator like an alcohol, an unusual anionic mechanism involving monomer deprotonation by the strong base can occur, generating a lactide enolate that initiates polymerization. mdpi.com When a co-initiator is present, the mechanism can shift. mdpi.com

The following table summarizes representative results for the anionic ROP of cyclic monomers initiated by potassium-based systems.

| Monomer | Initiator System | Co-initiator | Conversion (%) | Polymer Mn (kDa) | Dispersity (Đ) | Source |

| ε-Caprolactone (CL) | KOMe/2,2′-bisindole | None | 91 | 11.2 | 1.05 | nsf.gov |

| L-Lactide (L-LA) | KOMe/2,2′-bisindole | None | 86 | 6.8 | 1.10 | nsf.gov |

| δ-Valerolactone (VL) | KOMe/2,2′-bisindole | None | 88 | 8.5 | 1.07 | nsf.gov |

| Isobutylene oxide | CH₃OK / 18-crown-6 | None | - | - | - | mtak.hu |

This table is interactive and can be sorted by column.

Cross-Coupling Reactions

Mechanistic Studies in Suzuki-Miyaura Cross-Coupling Catalysis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, typically involving an organoboron compound, an organic halide, and a palladium catalyst in the presence of a base. nih.govyoutube.com The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step, which is often rate-limiting. nih.gov

While various bases are used, mechanistic studies have often focused on systems using potassium salts like potassium carbonate, potassium phosphate, or potassium trimethylsilanolate (TMSOK). youtube.comnih.gov The function of the base is to activate the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group from boron to the palladium center. nih.gov Two primary mechanistic pathways have been proposed for transmetalation: the "oxo-palladium pathway" and the "boronate pathway". nih.gov

In the context of potassium bases, the formation of a boronate species is key. The base reacts with the boronic acid (or its ester) to form a more reactive tetracoordinate boronate anion [R-B(OH)₃]⁻. youtube.com This boronate is then believed to react with the arylpalladium halide complex, displacing the halide and leading to the formation of the new C-C bond after reductive elimination. nih.gov Although specific mechanistic studies detailing the precise role of potassium methanolate are less common than for other bases, its function as a strong base suggests it operates similarly by generating the active boronate species essential for the transmetalation step in the catalytic cycle.

Role in Transition Metal-Free Cross-Coupling Systems

In recent years, significant research has focused on developing cross-coupling reactions that avoid the use of expensive, toxic, and difficult-to-remove transition metals. ucl.ac.ukacs.org In these systems, strong bases like potassium alkoxides, including potassium methanolate and particularly potassium tert-butoxide, have been shown to play a pivotal role. ucl.ac.ukresearchgate.net

Potassium alkoxides can function in multiple capacities in these reactions. They can act as a strong base, a nucleophile, or even as a single-electron donor to initiate radical pathways. ucl.ac.ukresearchgate.net Evidence suggests that under specific, carefully controlled conditions, potassium alkoxides possess an inherent ability to facilitate electron transfer. ucl.ac.uk

One proposed mechanism in the transition-metal-free coupling of aryl methyl sulfoxides with alcohols involves the initial nucleophilic addition of the alkoxide (such as methoxide) to the sulfoxide. researchgate.net This forms an adduct that facilitates an intramolecular addition of the alkoxide to the aromatic ring. The process is stabilized by the potassium cation, and the subsequent rate-determining fragmentation yields the desired aryl ether product. researchgate.net The higher electropositivity of potassium compared to sodium or lithium makes potassium alkoxides particularly effective in these transformations. researchgate.net

Potassium Methanolate as a Strong Base and Nucleophile in General Organic Synthesis

Applications in Deprotonation Reactions and Anion Generation

Potassium methanolate is widely recognized and utilized as a strong, non-nucleophilic base in a variety of organic synthesis applications. wikipedia.org Its primary function is to deprotonate molecules at specific positions, thereby generating reactive anionic intermediates. masterorganicchemistry.com When a molecule is deprotonated, it gains a negative charge and becomes significantly more electron-rich, enhancing its nucleophilicity. masterorganicchemistry.com

This property is fundamental to many classical organic reactions. For example, potassium methanolate is employed as a catalyst in condensation reactions like the Claisen condensation and the Stobbe reaction. In these reactions, it serves to generate an enolate anion from an ester or related carbonyl compound. This enolate then acts as the key nucleophile, attacking another carbonyl group to form a new carbon-carbon bond.

The preparation of potassium methanolate itself can be achieved through the exothermic reaction of potassium hydroxide with methanol, where the continuous removal of water drives the equilibrium toward the formation of the alkoxide. wikipedia.org The resulting methoxide ion is a powerful base capable of deprotonating a wide range of carbon and heteroatom acids, making it an indispensable reagent for generating carbanions, enolates, and other nucleophilic species required for subsequent synthetic transformations. sciencemadness.org

Facilitation of Carbon-Carbon Bond Formation Methodologies

Potassium methanolate (also known as potassium methoxide) is a potent basic catalyst integral to several pivotal carbon-carbon bond-forming reactions in organic synthesis. chemimpex.comguidechem.com Its strong basicity is crucial for the deprotonation of weakly acidic carbon atoms, generating nucleophilic carbanions (often as enolates) that are essential for constructing new C-C bonds. chemimpex.com This capability makes it a valuable reagent in a variety of condensation and addition reactions. chemicalbook.com

Key methodologies where potassium methanolate serves as a facilitator include:

Claisen Condensation: This reaction involves the condensation of two ester molecules, or one ester and another carbonyl compound, in the presence of a strong base like potassium methanolate to form a β-keto ester or a β-diketone. ucla.eduwikipedia.org The base's role is to deprotonate the α-carbon of an enolizable ester, creating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of a second ester molecule in a nucleophilic acyl substitution reaction. wikipedia.orgyoutube.com To ensure the reaction's success and avoid side reactions like transesterification, the alkoxide base used should match the alcohol portion of the ester (e.g., methoxide for methyl esters). youtube.comwikipedia.org

Aldol Condensation: Aldol condensations create β-hydroxy aldehydes or ketones through the reaction of two carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated carbonyls. wikipedia.orglibretexts.org Potassium methanolate can act as the base catalyst, removing an α-proton from an aldehyde or ketone to generate an enolate. This enolate then adds to the electrophilic carbonyl carbon of another molecule, forming the crucial carbon-carbon bond. wikipedia.orglibretexts.org

Michael Addition (Conjugate Addition): In the Michael reaction, potassium methanolate is used to generate a resonance-stabilized carbanion (the Michael donor) from a compound with an active methylene (B1212753) group. masterorganicchemistry.comorganic-chemistry.org This nucleophile then undergoes a 1,4-addition to an α,β-unsaturated carbonyl compound (the Michael acceptor), leading to the formation of a new carbon-carbon single bond. masterorganicchemistry.comyoutube.com The reaction proceeds through three main steps: deprotonation to form the enolate, conjugate addition, and subsequent protonation. masterorganicchemistry.com

Stobbe Condensation: Potassium methanolate is also employed in the Stobbe condensation, a specific type of condensation reaction. guidechem.comchemicalbook.com

The following table summarizes the role of potassium methanolate in these fundamental organic reactions.

| Reaction Type | Role of Potassium Methanolate | Substrates | Product Type |

| Claisen Condensation | Strong base to generate an ester enolate. wikipedia.orgyoutube.com | Two esters (or one ester and a ketone). ucla.edu | β-keto ester or β-diketone. wikipedia.org |

| Aldol Condensation | Base catalyst to generate an enolate from an aldehyde or ketone. wikipedia.orglibretexts.org | Two aldehydes or ketones. wikipedia.org | β-hydroxy aldehyde/ketone, then α,β-unsaturated carbonyl. wikipedia.org |

| Michael Addition | Base to generate a nucleophilic enolate (Michael donor). masterorganicchemistry.comyoutube.com | Active methylene compound and an α,β-unsaturated carbonyl compound. organic-chemistry.org | 1,5-dicarbonyl compound or related structure. |

Utilization in the Synthesis of Complex Organic Compounds (e.g., Pharmaceutical and Agrochemical Intermediates)

The function of potassium methanolate as a highly effective strong base makes it an indispensable reagent in the multi-step synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. chemimpex.com It serves as a critical catalyst and intermediate for producing a wide array of active pharmaceutical ingredients (APIs) and crop protection agents. nbinno.com

In pharmaceutical manufacturing, potassium methanolate facilitates key transformations such as esterifications and substitutions, which are fundamental steps in building the complex molecular architectures of modern drugs. Its applications include the synthesis of vitamins and sulfonamide antibiotics. google.com For instance, it is used as an intermediate in the production of Vitamin A, Vitamin B1, and sulfadiazine. google.com

In the agrochemical sector, potassium methanolate is instrumental in the synthesis of various pesticides and herbicides. The base-catalyzed reactions it promotes are essential for creating the specific chemical structures that impart biological activity against pests and weeds.

The table below highlights specific examples of complex organic compounds synthesized using potassium methanolate.

| Target Compound/Intermediate | Role of Potassium Methanolate | Application |

| Methyl Formate | Catalyst for the carbonylation of methanol. chemicalbook.comwikipedia.org | Chemical intermediate. chemicalbook.com |

| Vitamin B1 Intermediate | Chemical intermediate. google.com | Pharmaceutical. google.com |

| Vitamin A Intermediate | Chemical intermediate. google.com | Pharmaceutical. google.com |

| Sulfadiazine | Chemical intermediate. google.com | Pharmaceutical (Antibiotic). google.com |

| Biodiesel (Fatty Acid Methyl Esters) | Catalyst for the transesterification of triglycerides. chemimpex.comwikipedia.org | Biofuel. wikipedia.org |

Mechanistic Investigations into Potassium Methanolate Reactivity

Elucidation of Fundamental Reaction Pathways and Intermediates

The reactivity of potassium methanolate (potassium methoxide) is fundamentally driven by the potent nucleophilic and basic character of the methoxide (B1231860) anion (CH₃O⁻). Mechanistic studies have identified several key pathways, including nucleophilic substitution (SN2), elimination, and proton transfer, often involving the formation of transient intermediates.

In-depth investigations using techniques like crossed-beam velocity map imaging have provided detailed insights into the reaction dynamics at a molecular level. For instance, the gas-phase reaction between the methoxy (B1213986) anion and iodomethane (B122720) (CH₃I) reveals two primary product channels: the SN2 channel, yielding iodide (I⁻), and a proton transfer channel, resulting in the formation of the CH₂I⁻ ion. researchgate.netrsc.org The dynamics of these pathways are highly dependent on collision energy. The proton transfer channel shifts from an indirect, complex-mediated mechanism at low energies to a direct stripping mechanism at higher energies. researchgate.net

Conversely, the SN2 channel exhibits more complex dynamics. Even at low collision energies, it proceeds via direct mechanisms, including both a stripping mechanism that leads to forward scattering of the product and a rebound mechanism resulting in backward scattering. researchgate.net This suggests the absence of a long-lived intermediate complex for the substitution pathway under these conditions.

Kinetic and stereochemical studies of reactions in solution, such as the reaction of O-methylbenzohydroximoyl halides with methoxide, provide evidence for the formation of a tetrahedral intermediate. The stereospecific nature of the reaction with the Z isomer, which yields exclusively the Z substitution product, supports a mechanism where the tetrahedral intermediate undergoes rapid elimination before stereomutation can occur. Computational ab initio calculations corroborate these findings, indicating that the rotational barriers within the intermediate dictate the stereochemical outcome of the product.

The following table summarizes key findings from a gas-phase dynamics study of the methoxy anion reaction, illustrating the branching ratios of the observed reaction pathways.

| Collision Energy (eV) | S | Proton Transfer Channel (%) | Mechanism Notes |

| 0.4 | High | Low | S |

| 0.7 | Dominant | Increasing | S |

| 1.2 | Decreasing | Increasing | Direct rebound mechanism becomes more prominent for S |

| 1.6 | Lower | Higher | Proton transfer is predominantly a direct stripping mechanism. |

This table is generated based on data from reaction dynamics studies of the methoxy anion. researchgate.net

Role of the Methoxide Anion in Catalytic Cycles and Nucleophilic Attack

The methoxide anion is the active species responsible for the catalytic activity of potassium methanolate, particularly in transesterification reactions for biodiesel production. researchgate.net In this catalytic cycle, the methoxide ion initiates a nucleophilic attack on the electrophilic carbonyl carbon of a triglyceride molecule. researchgate.net This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to form a fatty acid methyl ester (biodiesel) and a diglyceride anion. The catalyst is regenerated when the diglyceride anion deprotonates a methanol (B129727) molecule, reforming the methoxide ion, which can then participate in the next catalytic cycle with another triglyceride molecule. researchgate.net This process repeats until the triglyceride is fully converted to methyl esters and glycerol (B35011).

The dual reactivity of the methoxide anion allows it to function as both a strong Brønsted base and a potent nucleophile. rsc.org As a base, it is highly effective at deprotonating a wide range of acidic compounds, facilitating condensation and elimination reactions. nih.gov As a nucleophile, its efficacy stems from the high charge density on the oxygen atom. google.com This enables it to attack electron-deficient centers, such as the carbon atom in alkyl halides (Williamson ether synthesis) or the carbonyl carbon in esters and acyl halides. rsc.orgsigmaaldrich.com

The nucleophilic attack of methoxide on a carbonyl group is a fundamental step in many organic syntheses. The process involves the donation of an electron pair from the methoxide oxygen to the carbonyl carbon, breaking the C=O pi bond and forming a new C-O single bond, resulting in a tetrahedral alkoxide intermediate. sigmaaldrich.com Subsequent steps, such as protonation by the solvent or a workup procedure, lead to the final product. sigmaaldrich.com

Impact of Co-reagents and Impurities on Mechanistic Pathways and Efficiency

The efficiency and mechanistic pathway of reactions involving potassium methanolate can be significantly altered by the presence of co-reagents and impurities.

Impurities: Water is a highly detrimental impurity in most reactions utilizing potassium methanolate. Due to its strong basicity, potassium methanolate reacts rapidly and violently with water in an exothermic equilibrium reaction to form potassium hydroxide (B78521) and methanol. wikipedia.org This reaction consumes the active methoxide species, reducing the catalyst's efficiency. mdpi.com In processes like biodiesel production, the presence of water and the resulting potassium hydroxide leads to the saponification (soap formation) of triglycerides and the produced methyl esters, causing yield loss and product separation difficulties. researchgate.net Therefore, maintaining anhydrous conditions is critical for achieving high conversion rates. wikipedia.org Free fatty acids (FFAs) in feedstock oils are another impurity that reacts with the catalyst to form soap, further reducing efficiency. researchgate.net

Co-reagents: The addition of specific co-reagents can be used to deliberately modify the reactivity and selectivity of potassium methanolate.

Crown Ethers: Macrocyclic polyethers, such as 18-crown-6 (B118740), have a high affinity for complexing alkali metal cations, including K⁺. wikipedia.org By sequestering the potassium cation within its cavity, the crown ether effectively breaks up the K⁺CH₃O⁻ ion pair. This liberates a "naked" and highly reactive methoxide anion, which can act as a more powerful nucleophile, accelerating reaction rates. wikipedia.org In polymerization reactions, the addition of 18-crown-6 has been shown to alter reaction outcomes, for instance by decreasing polymer unsaturation. nih.gov

Co-catalysts: In certain industrial processes, co-catalysts are used alongside potassium methanolate to enhance reaction performance. For example, in the carbonylation of methanol to produce methyl formate (B1220265), molybdenum hexacarbonyl (Mo(CO)₆) has been studied as a co-catalyst with potassium methanolate to improve the process under various atmospheric conditions.

Computational and Theoretical Chemistry Studies of Potassium Methanolate Systems

Density Functional Theory (DFT) Applications for Electronic Structure, Stability, and Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and reaction energetics with a favorable balance of accuracy and computational cost. arxiv.orgmdpi.com In the context of potassium methoxide (B1231860), DFT calculations are instrumental in understanding the fundamental aspects of its chemical nature.

Electronic Structure and Stability: DFT calculations can determine the electronic properties of potassium methoxide, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and stability of a molecule. scispace.com A smaller gap generally implies higher reactivity. For an ionic compound like potassium methoxide, DFT can model the charge distribution, confirming the ionic nature of the K-O bond and detailing the localization of the negative charge on the methoxide oxygen atom. This charge localization is fundamental to its high basicity and nucleophilicity.

Reaction Energetics: DFT is used to calculate the thermodynamics of reactions involving potassium methoxide. For its primary application as a transesterification catalyst in biodiesel production, DFT can compute the reaction energy (ΔE) and activation energy (Ea) for each elementary step of the reaction mechanism. mdpi.commdpi.com This includes the deprotonation of methanol (B129727), the nucleophilic attack of the methoxide ion on the triglyceride's carbonyl carbon, the formation of the tetrahedral intermediate, and the final regeneration of the catalyst. By calculating the energy of reactants, transition states, and products, a detailed potential energy surface for the catalytic cycle can be constructed. For instance, a study on the alcoholysis of potassium hydroxide (B78521) to form potassium methoxide determined an activation energy of 17.81 kJ/mol through kinetic studies, a value that can be corroborated and refined by DFT calculations. arpnjournals.org

The table below illustrates the type of data that can be obtained from DFT calculations for a catalytic reaction step, providing insight into its feasibility and rate.

| Parameter | Description | Representative Value (kcal/mol) | Implication for Reactivity |

| ΔEreaction | The overall energy change from reactants to products. | -15.2 | The reaction is exothermic and thermodynamically favorable. |

| Ea (forward) | The energy barrier that must be overcome for the reaction to proceed. | +12.5 | Indicates the kinetic feasibility; a lower barrier means a faster reaction rate. |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to nucleophilicity. | -2.1 eV | A higher energy level indicates a stronger ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electrophilicity. | +5.4 eV | A higher energy level indicates a weaker ability to accept electrons. |

| HOMO-LUMO Gap | The difference in energy between the HOMO and LUMO. | 7.5 eV | A larger gap suggests higher kinetic stability. |

Note: The values in this table are illustrative of typical outputs from DFT calculations for a relevant chemical system and are not specific experimental or calculated values for potassium methoxide.

Molecular Modeling of Catalytic Intermediates, Transition States, and Substrate Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For catalysis, it is essential for visualizing the dynamic processes of a chemical reaction, particularly the short-lived, high-energy species such as transition states and intermediates that are often difficult to observe experimentally. acs.orgmit.edu

The transesterification of triglycerides, catalyzed by potassium methoxide, proceeds through a well-established mechanism involving key intermediates. mdpi.com The process begins with the deprotonation of a methanol molecule by a strong base (methoxide itself, in an exchange, or from the initial catalyst), increasing the concentration of the highly nucleophilic methoxide anion (CH₃O⁻). This anion then attacks a carbonyl carbon of the triglyceride, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, releasing a fatty acid methyl ester (biodiesel) and a diglyceride anion, which is then protonated by another methanol molecule, regenerating the methoxide catalyst.

Molecular modeling techniques, particularly those that can locate transition states, are used to map the entire reaction pathway. acs.org These models provide detailed three-dimensional structures of:

Reactants: The initial triglyceride and methoxide ion, often modeled within a solvent environment to account for solvation effects.

Catalytic Intermediates: The tetrahedral alkoxide intermediate is a crucial species. Modeling can reveal its geometry, bond lengths, and charge distribution, confirming its structure.

Transition States: These are the highest energy points along the reaction coordinate connecting reactants to intermediates and intermediates to products. Locating the transition state structure is computationally intensive but provides the activation energy, which is the key determinant of the reaction rate. acs.org

Substrate Interactions: Modeling shows how the potassium cation (K⁺) interacts with the negatively charged oxygen atoms of the triglyceride and the methoxide ion. These electrostatic interactions can stabilize the intermediates and transition states, thereby influencing the catalytic activity.

A simplified reaction coordinate diagram derived from such modeling is shown below, illustrating the relative energies of the species involved in the first step of transesterification.

| Reaction Step | Species | Relative Energy (kJ/mol) | Description |

| 1 | Reactants (Triglyceride + CH₃O⁻) | 0 | Starting energy of the separated reactants. |

| 2 | Transition State 1 (TS1) | +55 | Energy barrier for the nucleophilic attack on the carbonyl carbon. |

| 3 | Tetrahedral Intermediate | -40 | A stabilized intermediate formed after the methoxide attack. |

| 4 | Transition State 2 (TS2) | +65 | Energy barrier for the collapse of the intermediate and expulsion of the diglyceride anion. |

| 5 | Products (FAME + Diglyceride Anion) | -25 | Final energy of the products for this step. |

Note: The energy values are hypothetical and for illustrative purposes to demonstrate the output of molecular modeling of a reaction pathway.

Simulations of Surface Interactions and Adsorption Phenomena in Heterogeneous Catalysis

While potassium methoxide is often used as a homogeneous catalyst, computational methods are also vital for understanding its role in heterogeneous systems, where reactions occur at the interface between different phases (e.g., a solid catalyst in a liquid medium). ub.edu In some applications, potassium compounds act as promoters on solid catalyst supports. osti.gov Simulations can model how potassium methoxide, or the potassium and methoxy (B1213986) species derived from it, interact with and adsorb onto catalyst surfaces.

These simulations, often employing DFT calculations within a periodic framework to model the extended surface, can determine several key properties: mdpi.com

Adsorption Energy: This is the energy released when a molecule binds to a surface. A strong adsorption energy for a reactant can increase its surface concentration and facilitate the reaction. DFT can be used to calculate the adsorption energy of potassium ions or methoxy groups on various catalytic surfaces. researchgate.netresearchgate.net

Surface Reconstruction: The presence of adsorbates like potassium can alter the atomic arrangement of the catalyst surface, potentially creating more active sites.

Electronic Modifications: Adsorption of an electropositive element like potassium can donate electron density to the support material. oaepublish.com This change in the electronic properties of the surface can significantly affect its interaction with other molecules, weakening reactant bonds and lowering reaction barriers.

Mechanism of Surface Reactions: Simulations can map out the reaction pathway for adsorbates on the surface, similar to how it is done for homogeneous reactions. This involves identifying surface-bound intermediates and transition states.

The table below presents representative DFT-calculated adsorption energies for potassium on different material surfaces, illustrating how theory can quantify the strength of surface interactions. Similar calculations would be applied to understand the interaction of potassium methoxide or its constituent ions with a catalyst support.

| Adsorbate | Surface Material | Adsorption Site | Calculated Adsorption Energy (eV) |

| K atom | Graphene | Hollow site | -1.85 |

| K atom | NiFe₂O₄ (110) | On top of O atom | -2.50 |

| K atom | N-doped Porous Carbon | Near N atom | -2.95 |

Note: These values are adapted from literature for potassium atom adsorption and serve to illustrate the data generated in surface interaction simulations. researchgate.netresearchgate.net

Quantum Chemical Investigations into the Acid-Base Properties and Reactivity Profile of Potassium Methanolate in Solution

The defining characteristic of potassium methoxide is its strong basicity. It is formed in an equilibrium reaction between potassium hydroxide (KOH) and methanol (CH₃OH). researchgate.net

KOH + CH₃OH ⇌ K⁺CH₃O⁻ + H₂O

Quantum chemical methods can provide a deep understanding of this equilibrium and the intrinsic properties that make potassium methoxide a powerful base. These investigations typically involve:

Calculating pKa Values: While direct pKa calculation is complex, theoretical methods can compute the Gibbs free energy of deprotonation for methanol. By comparing this with the calculated free energy of dissociation for water, the relative basicity of methoxide and hydroxide can be accurately determined, explaining why the equilibrium favors the formation of the stronger base (methoxide) in the absence of water.

Solvation Models: The properties of ions are heavily influenced by the surrounding solvent. Quantum chemical calculations often incorporate continuum solvation models or include explicit solvent molecules to simulate the solution-phase environment. This is crucial for accurately modeling the separation of the K⁺ and CH₃O⁻ ions and their interaction with methanol or other solvents.

Proton Affinity: In the gas phase, the intrinsic basicity can be quantified by the proton affinity—the negative of the enthalpy change for the reaction CH₃O⁻ + H⁺ → CH₃OH. Calculating this value provides a fundamental measure of the methoxide ion's strength as a base, free from solvent effects.

These theoretical investigations provide a molecular-level explanation for the macroscopic chemical behavior of potassium methoxide, connecting its electronic structure to its potent reactivity as a base and nucleophile in chemical synthesis.

Advanced Spectroscopic and Analytical Characterization Techniques in Potassium Methanolate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution. In the context of potassium methoxide-mediated reactions, ¹H and ¹³C NMR are routinely used to identify the structure of both stable final products and transient intermediates. rsc.orghyphadiscovery.com

Detailed research findings indicate that in-situ NMR studies are particularly valuable for observing the formation and evolution of reaction intermediates. For instance, in the formylation of aryl iodides mediated by potassium methoxide (B1231860) and disilane, ¹H NMR spectroscopy was used to track the reaction progress over time by monitoring the appearance of specific signals. rsc.org The standard approach for structural elucidation involves analyzing a dataset that includes ¹H, COSY, and heteronuclear correlation spectra like HSQC and HMBC to establish through-bond connectivity. hyphadiscovery.com If sufficient material is available, ¹³C NMR spectra are also acquired to provide definitive information about the carbon skeleton. hyphadiscovery.com

In studies of reactions involving the attack of a methoxide ion on dinitrobenzenes, high-resolution NMR spectroscopy in flowing liquids has been employed to investigate both the kinetically and thermodynamically favored intermediates. acs.org This technique allows for the characterization of transient species that would be difficult to observe under standard conditions. The chemical shifts (δ) and coupling constants (J) obtained from these spectra provide precise information about the electronic environment and connectivity of atoms within a molecule, allowing for unambiguous structure assignment. rsc.orgrsc.org For example, the ¹H NMR spectrum of a reaction mixture might show characteristic signals for methoxy (B1213986) groups or protons on an aromatic ring, and changes in their chemical shifts can indicate the formation of a new chemical bond. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Product of a Potassium Methoxide-Mediated Reaction This table is interactive and represents typical data obtained in research.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.51 | d | 6.5 | Aromatic-H |

| ¹H | 7.44 - 7.32 | m | - | Aromatic-H |

| ¹H | 0.36 | s | - | Si-CH₃ |

| ¹H | 0.07 | s | - | Si-CH₃ |

| ¹³C | 134.8 | - | - | Aromatic-C |

| ¹³C | 129.6 | - | - | Aromatic-C |

| ¹³C | 129.0 | - | - | Aromatic-C |

| ¹³C | -1.7 | - | - | Si-CH₃ |

| ¹³C | -3.4 | - | - | Si-CH₃ |

Data adapted from a study on the formylation of aryl iodides. rsc.org

Infrared (IR) and UV-Vis Spectroscopy for Reaction Monitoring, Kinetic Studies, and Product Quantification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for real-time reaction monitoring, enabling kinetic studies and the quantification of products. clairet.co.uknih.gov Fourier Transform Infrared (FTIR) spectroscopy is particularly useful because it provides information about the changes in functional groups as a reaction progresses. clairet.co.ukjascoinc.com By monitoring the disappearance of reactant peaks and the appearance of product peaks in the IR spectrum over time, researchers can understand the reaction chemistry and derive kinetic data. clairet.co.uk This method has been widely applied in various fields, including organic synthesis and the study of enzymatic reactions. jascoinc.com

Attenuated Total Reflection (ATR)-FTIR is a common sampling technique used for in-situ reaction monitoring. clairet.co.uk It allows for the analysis of the reaction mixture directly in the reactor without the need for sample preparation. nih.gov This real-time analysis is crucial for optimizing reaction conditions and minimizing the formation of by-products. clairet.co.uk

UV-Vis spectroscopy can also be employed for reaction monitoring, especially when the reactants or products have a chromophore that absorbs light in the UV-Vis range. clairet.co.uk The absorbance of a specific species is directly proportional to its concentration, according to the Beer-Lambert law, which allows for quantitative analysis. nih.gov This technique has been used for the quantitative detection of potassium species like potassium hydroxide (B78521) in hot flue gases, demonstrating its utility in harsh environments. acs.org Both UV-Vis and FTIR have been established as viable methods for quantifying methanol (B129727), a key component in reactions involving potassium methoxide. researchgate.net

Table 2: Application of IR and UV-Vis Spectroscopy in Potassium Methoxide Research This interactive table summarizes the primary uses of these spectroscopic techniques.

| Technique | Application | Information Obtained | Key Advantages |

|---|---|---|---|

| FTIR | Reaction Monitoring | Changes in functional groups, identification of intermediates and products. clairet.co.uk | Provides detailed structural information, suitable for in-situ analysis with ATR probes. clairet.co.uk |

| FTIR | Kinetic Studies | Rate of disappearance of reactants and formation of products. clairet.co.uknih.gov | Allows for real-time tracking of reaction progress. nih.gov |

| UV-Vis | Product Quantification | Concentration of absorbing species. acs.org | High sensitivity, lower cost compared to other techniques. clairet.co.uk |

| UV-Vis | Kinetic Studies | Changes in concentration of chromophoric species over time. clairet.co.uk | Extremely fast data acquisition with diode array instruments. clairet.co.uk |

Mass Spectrometry (MS) in Mechanistic Investigations and Product Identification

Mass spectrometry (MS) is an essential analytical tool for identifying reaction products and intermediates, thereby providing critical insights into reaction mechanisms. doi.org By measuring the mass-to-charge ratio (m/z) of ionized molecules, MS allows for the determination of the molecular weight of compounds in a sample with high accuracy. rsc.org

In studies involving potassium methoxide, Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently used. For example, in an investigation of a ruthenium-catalyzed reaction, ESI-MS was employed to detect a key Ru(II)-methoxide intermediate. The observed peak at m/z 982.1939 corresponded to the calculated mass of the proposed intermediate, providing strong evidence for its formation. rsc.org High-Resolution Mass Spectrometry (HRMS) offers even greater precision, enabling the determination of the elemental composition of an unknown compound, which is invaluable for identifying unexpected products or transient species. mdpi.com

The combination of liquid chromatography with mass spectrometry (LC-MS) allows for the separation of complex mixtures before analysis, which is crucial for identifying multiple products and by-products in a reaction. mdpi.com By analyzing the fragmentation patterns of ions in the mass spectrometer (MS/MS), further structural information can be obtained, helping to piece together the complete picture of the reaction pathway.

X-ray Crystallography for Solid-State Structural Characterization of Potassium Methanolate Complexes

A significant application of X-ray crystallography in this field is the characterization of Meisenheimer complexes, which are stable intermediates formed in nucleophilic aromatic substitution reactions. The crystal structure of the potassium methoxide adduct of 4-methoxy-5,7-dinitrobenzfurazan was determined using X-ray diffraction. iucr.org The analysis revealed that two methoxy groups are covalently bonded to the same carbon atom in the aromatic ring, confirming the structure of this key intermediate. iucr.org

While the crystal structure of potassium hydroxide has been re-examined and refined using X-ray and infrared data, obtaining a definitive crystal structure for simple alkali metal alkoxides like potassium methoxide can be challenging. aip.orgnorthwestern.edu However, the structural analysis of more complex adducts and coordination compounds involving the methoxide ligand provides invaluable insight into its bonding and reactivity in the solid state. These structural studies are fundamental to understanding the catalytic activity and reaction pathways involving potassium methoxide.

Table 3: Crystallographic Data for a Potassium Methoxide Adduct This interactive table presents example crystallographic data for a Meisenheimer complex. iucr.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.152 |

| b (Å) | 9.307 |

| c (Å) | 17.780 |

| β (°) | 106.22 |

| Molecules per unit cell (Z) | 8 |

Data from the X-ray diffraction study of the potassium methoxide adduct of 4-methoxy-5,7-dinitrobenzfurazan. iucr.org

Emerging Research Directions and Sustainable Chemistry Prospects for Potassium Methanolate

Development of Novel Regenerable and Immobilized Catalytic Systems for Enhanced Sustainability

One promising strategy involves the impregnation of potassium compounds onto porous materials. For instance, activated carbon derived from lignocellulosic biomass has been successfully used as a support for potassium methoxide (B1231860) in the transesterification of waste frying oil to produce biodiesel. elsevierpure.com These carbon-based catalysts are not only effective but also contribute to the valorization of waste materials. Similarly, zeolites and alumina (B75360) have been investigated as supports for potassium compounds like potassium carbonate (K2CO3) and potassium fluoride (B91410) (KF), which can readily form the active potassium methanolate species in the presence of methanol (B129727). extension.orgfortunebusinessinsights.com

The reusability of these immobilized catalysts is a key metric for their sustainability. Research has demonstrated that the catalytic activity of these heterogeneous systems can be maintained over several reaction cycles. For example, potassium loaded on activated carbon has been shown to be easily regenerated and reused, making the process more cost-effective and environmentally friendly. nih.gov

| Catalyst System | Support Material | Feedstock | Number of Cycles | Final Conversion/Yield (%) |

|---|---|---|---|---|

| Potassium on Activated Carbon | Activated Carbon | Waste Frying Oil | Multiple Cycles (Specific number varies with preparation) | High (Exact percentage dependent on conditions) |

| K₂CO₃/Al₂O₃ | Alumina | Various Vegetable Oils | Up to 5 cycles | >90% |

| Natural Zeolite/K₂CO₃ | Natural Zeolite | Rice Bran Oil | Not specified | 98.18% |

These developments highlight a clear trend towards creating more robust and sustainable catalytic systems based on potassium methanolate, reducing waste and improving the economic viability of the processes in which they are used.

Integration of Potassium Methanolate Catalysis into Flow Chemistry and Continuous Process Technologies

The transition from batch to continuous manufacturing is a key objective in modern chemical production, offering benefits such as improved safety, better process control, and higher efficiency. Potassium methanolate catalysis is well-suited for integration into flow chemistry and continuous process technologies, particularly in large-scale applications like biodiesel production. nbinno.com

Reactive distillation is a prime example of a continuous process where potassium methanolate is effectively utilized. acs.orgwikipedia.org This technology combines chemical reaction and product separation into a single unit, which can significantly improve conversion rates by continuously removing products from the reaction equilibrium. wikipedia.org In the context of biodiesel synthesis, a continuous-flow reactive distillation system using potassium methanolate as a catalyst has been shown to achieve high conversion of vegetable oils to methyl esters. acs.orgwikipedia.org This integrated approach not only enhances productivity but also reduces energy consumption and capital costs compared to traditional batch processes. acs.org

The production of potassium methanolate itself is also amenable to continuous processing. Industrial-scale synthesis often involves the continuous reaction of potassium hydroxide (B78521) with methanol, where the water formed as a byproduct is constantly removed to drive the reaction to completion. researchgate.net This method is more efficient and scalable than batch laboratory preparations. researchgate.net

The application of potassium methanolate in continuous flow reactors is an active area of research. Microreactors, for instance, offer enhanced heat and mass transfer, allowing for precise control over reaction conditions and potentially improving yields and selectivities in various organic syntheses catalyzed by potassium methanolate.

Exploration of Undiscovered Substrates and Reaction Classes for Broader Synthetic Utility

Beyond its well-established role in biodiesel production, potassium methanolate is a versatile base and nucleophile whose full synthetic potential is still being explored. Researchers are actively investigating its application in the synthesis of a wide range of fine chemicals, pharmaceuticals, and agrochemicals, targeting novel substrates and reaction classes. acs.orgresearchgate.net

In the realm of fine chemicals, potassium methanolate is a key catalyst for the carbonylation of methanol to produce methyl formate (B1220265), an important solvent and intermediate. nbinno.comnbinno.com It also serves as a catalyst in the synthesis of dimethyl carbonate and dimethylformamide. acs.org Its strong basicity makes it an effective reagent for condensation reactions, deprotonation, and various functional group transformations in complex organic syntheses. unsri.ac.id

The pharmaceutical and agrochemical industries are also benefiting from the unique reactivity of potassium methanolate. It is used as an intermediate and catalyst in the synthesis of several active pharmaceutical ingredients (APIs), including Vitamin A, Vitamin B1, and sulfadiazine. acs.org In agriculture, it is employed in the production of certain pesticides and herbicides, where it facilitates key reaction steps to enhance product efficacy and stability. researchgate.net

Current research is focused on expanding the substrate scope of potassium methanolate-catalyzed reactions. This includes exploring its reactivity with more complex and functionalized molecules to access novel chemical structures. Furthermore, there is growing interest in its potential to catalyze new types of reactions, such as polymerization and isomerization, which could open up new avenues for materials science and the synthesis of specialty chemicals. nbinno.com

| Industry | Application | Specific Products/Reactions |

|---|---|---|

| Fine Chemicals | Carbonylation | Methyl formate |

| Condensation/Deprotonation | Dimethyl carbonate, Dimethylformamide | |

| Polymerization/Isomerization | Various specialty chemicals | |

| Pharmaceuticals | Synthesis of APIs | Vitamin A, Vitamin B1, Sulfadiazine |

| Agrochemicals | Synthesis of Active Ingredients | Pesticides, Herbicides |

Application of Green Chemistry Principles in the Synthesis and Utilization of Potassium Methanolate

The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. The synthesis and utilization of potassium methanolate are increasingly being evaluated and improved through this lens.

A significant advancement in the sustainable use of potassium-based catalysts is the development of potassium glyceroxide, a greener alternative to potassium methanolate. researcher.life This catalyst is synthesized from potassium hydroxide and crude glycerol (B35011), a major byproduct of the biodiesel industry. unsri.ac.idresearchgate.net By valorizing this waste stream, the synthesis of potassium glyceroxide embodies the green chemistry principle of using renewable feedstocks and preventing waste. researchgate.net Studies have shown that potassium glyceroxide can be as effective as potassium methanolate in catalyzing transesterification, with the added benefit of a more sustainable lifecycle. researchgate.net A life cycle assessment has indicated that biodiesel produced using biobased ethanol (B145695) and potassium glyceroxide can result in a significant reduction in greenhouse gas emissions compared to traditional methods using sodium methoxide. figshare.com

The synthesis of potassium methanolate itself is also undergoing a green transition. The traditional amalgam process, which involves the use of mercury, is being phased out in favor of more environmentally friendly methods like the membrane process for producing the potassium hydroxide precursor. wikipedia.org Greener synthesis routes that minimize waste and energy consumption are also being explored, such as the direct reaction of potassium hydroxide and methanol with efficient water removal. wikipedia.org

Atom economy is another key principle of green chemistry, and it is particularly relevant to the reactions catalyzed by potassium methanolate. buecher.deacs.org In transesterification, the reaction has a high atom economy as most of the atoms from the reactants are incorporated into the desired products (biodiesel and glycerol). Researchers are continually working to optimize reaction conditions to maximize yields and further improve the atom economy of these processes.

By focusing on renewable feedstocks, waste valorization, safer synthesis routes, and high atom economy reactions, the chemical community is ensuring that the utility of potassium methanolate and related catalysts is aligned with the goals of a more sustainable future.

Q & A

Q. What are the optimal synthesis methods for potassium methanolate, and how do reaction conditions influence purity and yield?

Potassium methanolate is synthesized via the exothermic reaction of potassium hydroxide (KOH) with methanol under anhydrous conditions . To maximize purity (>99%), ensure stoichiometric excess of methanol and maintain temperatures below 65°C to prevent decomposition. Evidence from phthalimide alkylation shows that using a 30% potassium methanolate solution in ethanol/water at 60–65°C for 13 hours achieves 98% yield and 99.3% purity, highlighting the importance of controlled temperature and solvent selection .

Q. How does potassium methanolate’s hygroscopicity impact its stability, and what storage protocols are recommended?

Potassium methanolate reacts violently with water, generating potassium hydroxide and methanol, which necessitates storage under strict exclusion of moisture and air . Use airtight containers with inert gas (e.g., nitrogen) purging and store at temperatures below +30°C. Degradation is indicated by discoloration (yellowing) or clumping .

Q. What are the standard methods for assessing potassium methanolate purity in laboratory settings?

Titration with 0.1 N hydrochloric acid using phenolphthalein as an indicator is a validated method. Dissolve the sample in methanol, titrate until a pale pink endpoint, and calculate purity based on acid volume consumed . Advanced techniques like NMR or FTIR can confirm structural integrity, particularly for detecting hydrolysis byproducts .

Q. What safety protocols are critical when handling potassium methanolate in transesterification reactions?

Due to its corrosive nature (Skin Corrosion Category 1B), use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid contact with water or protic solvents, and neutralize spills with dry sand or alcohol-compatible absorbents . In biodiesel production, pre-dry triglycerides to <0.1% water content to prevent side reactions .

Advanced Research Questions

Q. How does potassium methanolate compare to sodium methanolate in catalytic efficiency for transesterification?

Potassium methanolate exhibits higher basicity (pKa ~15.2) than sodium methanolate (pKa ~14.5), enabling faster triglyceride conversion to methyl esters. However, sodium methanolate is less hygroscopic and cheaper. Kinetic studies show potassium methanolate achieves 95% biodiesel yield in 1 hour at 60°C, whereas sodium methanolate requires 1.5 hours under identical conditions .

Q. What mechanistic role does potassium methanolate play in dehalogenation and methoxylation reactions?

As a strong nucleophile, potassium methanolate facilitates SN2 displacement in aryl halides, replacing halogens with methoxy groups. In methoxylation of bromoalkanes, it acts as a methoxide ion donor, with reaction rates dependent on solvent polarity. Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity by stabilizing the transition state .

Q. How can conflicting data on reaction yields be resolved when using potassium methanolate in multi-step syntheses?

Contradictions often arise from trace moisture or incomplete reactant mixing. For example, in the synthesis of antiandrogenic compounds, refluxing with potassium methanolate in anhydrous methanol for 90 minutes ensures complete deprotection of ethylenedioxy groups, whereas shorter durations (<60 minutes) yield incomplete reactions . Systematic optimization of temperature, solvent dryness, and stoichiometry is critical .

Q. What advanced techniques characterize the coordination chemistry of potassium methanolate in non-classical solvents?

FTIR and X-ray diffraction reveal that potassium methanolate forms stable complexes with CaCl₂ in methanol, where methanol acts as a ligand. These methanolates exhibit distinct thermal stability profiles, decomposing above 100°C. Such insights are pivotal for designing heat-stable catalysts .

Q. How do experimental parameters (pressure, temperature) influence methanolate formation in inorganic matrices?

High-pressure studies (e.g., using autoclaves) show that CaCl₂·nCH₃OH complexes form at >50°C and 1 atm, with stoichiometry (n=1–4) depending on methanol vapor pressure. Deviations from these conditions favor alternative hydrates or anhydrous phases .

Q. What emerging applications of potassium methanolate are supported by recent mechanistic studies?

Recent work highlights its utility in synthesizing deuterated compounds via H/D exchange reactions and in asymmetric catalysis for chiral amine synthesis. For instance, potassium methanolate in deuterated methanol enables efficient deuteration of ketones under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.